molecular formula C19H15ClFN3O2 B5684359 N-(4-chlorobenzyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide

N-(4-chlorobenzyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Cat. No.: B5684359
M. Wt: 371.8 g/mol
InChI Key: SMGPIIZHZYCIIG-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyridazinone core, a chlorobenzyl group, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with a suitable nucleophile.

    Attachment of the Chlorobenzyl Group: The chlorobenzyl group is attached through a Friedel-Crafts alkylation reaction, where the pyridazinone core reacts with a chlorobenzyl halide in the presence of a Lewis acid catalyst.

    Acetylation: The final step involves the acetylation of the intermediate compound to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl and fluorophenyl positions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted analogs with different functional groups.

Scientific Research Applications

N-(4-chlorobenzyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors and modulating their signaling pathways.

    DNA Intercalation: Intercalating into DNA and affecting its replication and transcription processes.

Comparison with Similar Compounds

N-(4-chlorobenzyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide can be compared with other similar compounds, such as:

    N-(4-chlorobenzyl)-2-(3-phenyl-6-oxopyridazin-1(6H)-yl)acetamide: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    N-(4-fluorobenzyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide: Contains a fluorobenzyl group instead of a chlorobenzyl group, which may influence its chemical properties.

    N-(4-methylbenzyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide: Contains a methyl group instead of a chlorine atom, which may alter its reactivity and biological effects.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClFN3O2/c20-15-5-1-13(2-6-15)11-22-18(25)12-24-19(26)10-9-17(23-24)14-3-7-16(21)8-4-14/h1-10H,11-12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMGPIIZHZYCIIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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